molecular formula C15H22O3 B1252431 (3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

Cat. No. B1252431
M. Wt: 250.33 g/mol
InChI Key: JWBPWNWPEVPCMJ-XBDPKTDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one is a natural product found in Artemisia inculta, Achillea biebersteinii, and other organisms with data available.

Scientific Research Applications

Structural Analysis and Synthesis

  • The title compound, also known as (E)-13-(2-Bromophenyl)micheliolide, was synthesized under Heck reaction conditions, exhibiting intramolecular hydrogen bonding and distinct geometric configurations (Penthala et al., 2014).

Chemical Transformations and Derivatives

  • This compound was involved in the synthesis of various chemical structures, including C-nucleosides and benzofuran derivatives. For instance, its role in the synthesis of pyrano-[2,3-b]-1,4-dioxine glycosides was highlighted (Morishita et al., 1992).
  • Another study explored the synthesis of racemic 2-Hydroxy-4- and 2-Hydroxy-5-(hydroxymethyl)cyclohexane Pyrimidine C -Nucleoside Analogues, demonstrating its versatility in creating nucleoside analogues (Šála et al., 2004).

Application in Organic Chemistry

  • The compound played a critical role in the synthesis of novel lignan, benzofuran, and sesquiterpene derivatives, showcasing its utility in creating diverse organic compounds (Dobner et al., 2003).
  • Its use in the transformation of santonin into related dilactones was also explored, demonstrating its potential in the synthesis of complex organic molecules (Watanabe & Yoshikoshi, 1987).

Molecular Characteristics and Properties

  • Studies like the one conducted by Luo et al. (2005) focused on the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a related compound, indicating its importance in forming structurally complex molecules (Luo et al., 2005).

Pharmacological Potential

  • The compound's derivatives, such as hexahydro-4-hydroxy-1-benzofuran-2-ones, showed significant anti-histaminic and anti-allergic activities, suggesting its potential in pharmaceutical applications (Takeuchi et al., 1984).

properties

Product Name

(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h9-13,16H,1,4-7H2,2-3H3/t9-,10+,11-,12-,13+,15+/m1/s1

InChI Key

JWBPWNWPEVPCMJ-XBDPKTDKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@]3([C@@H](CCC(=C)[C@@H]3[C@H]2OC1=O)O)C

Canonical SMILES

CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C

synonyms

1-Hydroxy-4(15),11(13)-eudesmadien-12,6-olide
11-epi-dihydroreynosin
dihydroreynosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one
Reactant of Route 2
(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one
Reactant of Route 3
(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one
Reactant of Route 4
(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one
Reactant of Route 5
(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one
Reactant of Route 6
(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

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